2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxy group, a piperazine ring, and a methanesulfonylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxy Substitution:
Piperazine Ring Formation: The piperazine ring can be constructed through the reaction of ethylenediamine with a suitable dihaloalkane.
Attachment of Methanesulfonylpyrrolidine: The methanesulfonylpyrrolidine moiety can be introduced through the reaction of pyrrolidine with methanesulfonyl chloride, followed by coupling with the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate are often used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.
Biological Studies: The compound can be used to study its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It can serve as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness
2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methanesulfonylpyrrolidine moiety, in particular, may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-26-14-6-3-7-15-16(14)19-18(27-15)21-11-9-20(10-12-21)17(23)13-5-4-8-22(13)28(2,24)25/h3,6-7,13H,4-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIFWFYSDGYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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